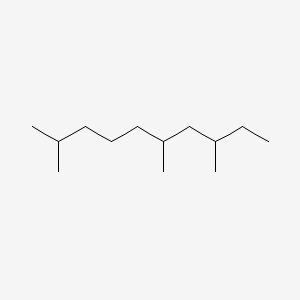

2,6,8-Trimethyldecane

描述

Contextualization within Branched Alkane Chemistry and its Research Significance

Alkanes are the simplest organic molecules, consisting solely of carbon and hydrogen atoms with single bonds. pressbooks.pub While straight-chain (n-alkanes) provide a fundamental baseline, the introduction of branching, as seen in 2,6,8-trimethyldecane, creates structural isomers with distinct physical and chemical properties. pressbooks.pub Branched alkanes are of significant interest because they are major components of gasoline and diesel fuels, and their structure directly influences combustion efficiency.

Research has consistently shown that branched alkanes are generally more thermodynamically stable than their linear isomers. This structural difference also leads to lower boiling points compared to straight-chain alkanes of the same carbon number, a consequence of reduced surface area and weaker intermolecular van der Waals forces. The specific positioning of methyl groups in this compound influences its molecular packing and interactions. Molecular dynamics simulations on various decane (B31447) isomers have been employed to study how branching affects the structure of interfacial films and the pyrolysis behavior of these hydrocarbons, providing insights relevant to lubrication and fuel science. aip.orgatlantis-press.com The complexity of branched alkanes like this compound makes them crucial subjects for developing a deeper understanding of structure-property relationships in hydrocarbon chemistry.

Historical Perspectives on the Discovery and Initial Characterization of this compound

Unlike foundational molecules with a singular discovery story, the identification of a specific, complex isomer like this compound is more accurately viewed as a product of the systematic evolution of organic and analytical chemistry. The mid-20th century saw a surge in research into branched alkanes, driven by the petroleum industry's need to understand and optimize fuel components. smolecule.com The quest to improve fuel efficiency and understand steric effects in organic reactions spurred efforts to synthesize and characterize a vast number of hydrocarbon isomers. smolecule.com

The initial identification and characterization of such compounds were made possible by the development and refinement of powerful analytical techniques. Gas chromatography (GC) allowed for the separation of complex mixtures of volatile compounds, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provided the means to elucidate their precise molecular structures. smolecule.com The assignment of the CAS Registry Number 62108-26-3 to this compound marks its formal entry into the chemical literature as a distinct, characterizable substance. nist.gov Its "discovery" was therefore not a single event but an outcome of the growing analytical capability to resolve and identify individual components within complex hydrocarbon mixtures.

Scope and Significance of Current Academic Research Trajectories for the Compound

In contemporary science, this compound is primarily studied as a volatile organic compound (VOC) and potential biomarker. VOCs are chemical compounds that are emitted as gases from solids or liquids, and their analysis from biological sources like exhaled breath is a burgeoning field for non-invasive disease diagnosis.

A significant research trajectory for this compound is its association with metabolic disorders. Recent studies have identified it as a potential biomarker for type 2 diabetes mellitus. In one study, this compound was part of a combination of five VOCs in exhaled breath that could effectively discriminate between individuals with diabetes and healthy controls. acs.org Further research involving nonhuman primates (baboons) has also linked the presence of this compound in breath to cardio-metabolic status, suggesting it could be an early indicator of metabolic disruption. epa.gov These findings highlight the compound's potential role in developing new, non-invasive diagnostic tools for widespread metabolic diseases. The significance of this research lies in its potential to provide early warnings and monitor disease progression without the need for blood draws.

Mentioned Compounds

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₃H₂₈ |

| Tridecane | C₁₃H₂₈ |

Structure

3D Structure

属性

CAS 编号 |

62108-26-3 |

|---|---|

分子式 |

C13H28 |

分子量 |

184.36 g/mol |

IUPAC 名称 |

2,6,8-trimethyldecane |

InChI |

InChI=1S/C13H28/c1-6-12(4)10-13(5)9-7-8-11(2)3/h11-13H,6-10H2,1-5H3 |

InChI 键 |

SWDJLVOSNCGQGB-UHFFFAOYSA-N |

SMILES |

CCC(C)CC(C)CCCC(C)C |

规范 SMILES |

CCC(C)CC(C)CCCC(C)C |

其他CAS编号 |

62108-26-3 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2,6,8 Trimethyldecane

Total Synthesis Approaches for 2,6,8-Trimethyldecane

The construction of the this compound carbon skeleton, a C13 branched alkane, can be approached through several established synthetic strategies in organic chemistry. These methods are designed to build the specific branched structure from smaller, more readily available starting materials.

Alkylation reactions are fundamental in the petroleum and chemical industries for creating longer, branched-chain hydrocarbons from smaller molecules. mt.com This process typically involves the reaction of olefins with isoparaffins. mt.com For instance, in the manufacturing of high-octane gasoline, alkylation units convert low-molecular-weight alkenes and isoparaffins into a mixture of high-octane hydrocarbons known as alkylate. mt.com

The synthesis of branched decanes can be achieved through Friedel-Crafts alkylation, where an aromatic ring is alkylated, followed by hydrogenation of the ring, although this is a multi-step process. organic-chemistry.org A more direct approach involves the catalytic alkylation of shorter alkanes or alkenes. For example, the synthesis of a related isomer, 2,4,6-trimethyldecane, can be accomplished by the alkylation of decane (B31447) with methylating agents. smolecule.com These reactions often employ strong acid catalysts, such as sulfuric acid or hydrofluoric acid, or solid acid catalysts like zeolites. researchgate.net The mechanism often proceeds through a carbenium ion intermediate, which can be prone to rearrangement, making control over the final product structure a significant challenge. researchgate.net

Grignard reagents (RMgX) are powerful nucleophiles widely used for the formation of carbon-carbon bonds. tamu.educhemguide.co.uk Their utility in constructing complex carbon skeletons makes them suitable for the targeted synthesis of specific branched alkanes like this compound. The synthesis would involve the stepwise coupling of smaller alkyl fragments.

A potential synthetic route could involve the reaction of a Grignard reagent with an appropriate alkyl halide or a carbonyl compound followed by reduction. For example, the synthesis of 2,3,8-trimethyldecane (B15365982) has been reported utilizing Grignard reactions with suitable carbonyl compounds. smolecule.com Similarly, the synthesis of other highly branched alkanes, such as the stereoisomers of 7,11-dimethylheptadecane, has been achieved using organometallic reagents. acs.org Cobalt-catalyzed cross-coupling reactions between a Grignard reagent and an alkyl bromide also provide an efficient method for creating C-C bonds, tolerating a variety of functional groups. organic-chemistry.org

A generalized Grignard pathway to a trimethyldecane skeleton might involve:

Formation of a Grignard reagent from a branched alkyl halide (e.g., 2-bromopropane).

Reaction of this Grignard reagent with a suitable electrophile, such as an epoxide or an aldehyde containing the rest of the carbon chain (e.g., a derivative of heptane (B126788) or octane).

Subsequent functional group manipulations, including dehydration and hydrogenation, to yield the final alkane.

Table 1: Comparison of General Alkylation and Grignard Synthesis Strategies

| Feature | Alkylation Reactions | Grignard Reactions |

|---|---|---|

| Reagents | Alkenes, isoparaffins, acid catalysts (H₂SO₄, HF, zeolites) mt.comresearchgate.net | Alkyl halides, magnesium, carbonyl compounds, epoxides tamu.educhemguide.co.uk |

| Selectivity | Often produces a mixture of isomers due to carbocation rearrangements researchgate.net | High chemo- and regioselectivity possible, allowing for targeted synthesis organic-chemistry.org |

| Conditions | High temperature and pressure, particularly in industrial settings mt.com | Requires strictly anhydrous conditions; typically at or below room temperature chemguide.co.uk |

| Scale | Suitable for large-scale industrial production mt.com | Commonly used in laboratory-scale synthesis; can be scaled up orgsyn.org |

The Fischer-Tropsch (FT) synthesis is a well-established industrial process that converts synthesis gas (a mixture of carbon monoxide and hydrogen) into a wide array of hydrocarbons. doe.gov While often aimed at producing linear alkanes for diesel fuel, the FT process inherently produces branched hydrocarbons as well. acs.orgconcawe.eu

The formation of branched products is dependent on the catalyst used (typically iron or cobalt), temperature, pressure, and process design. doe.gov Iron-based catalysts, in particular, are known to promote the formation of branched isomers. The mechanism for branching is complex but is thought to involve the insertion of a CHx group into a growing alkyl chain on the catalyst surface. acs.org While FT synthesis is not a method for producing a single, pure branched alkane like this compound, this compound would be present as a minor component in the complex mixture of hydrocarbons produced. Subsequent separation and purification would be necessary to isolate it.

Stereoselective Synthesis Considerations for Methyl-Branched Alkanes

This compound possesses multiple stereogenic centers at carbons 2, 6, and 8. The synthesis of a single stereoisomer requires stereoselective methods. Such control is particularly important in the synthesis of natural products, such as insect pheromones, which often consist of highly branched alkanes where biological activity is dependent on the correct stereochemistry. rsc.orgpnas.org

Key strategies for stereoselective synthesis include:

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of alkenes is a powerful technique for establishing chiral centers with high enantioselectivity. researchgate.net This method can be applied iteratively to build up multiple, well-defined stereocenters in a long alkyl chain. researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries, such as in Evans' alkylation, allows for the diastereoselective introduction of methyl branches. researchgate.net The auxiliary can then be cleaved to reveal the chiral center.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature to construct the target molecule.

Intramolecular Hydride Transfer: A method has been developed for the synthesis of stereochemically defined α-alkyl-γ-hydroxy-acetylenes via intramolecular hydride transfer, which can then be hydrogenated and reduced to yield optically active branched hydrocarbons. acs.org

The determination of the absolute configuration of the resulting stereoisomers is typically accomplished using techniques like chiral gas chromatography (GC) or by comparing optical rotation with that of synthesized authentic standards. pnas.org

Theoretical Mechanisms of Branched Hydrocarbon Formation

The formation of branched hydrocarbons is governed by specific reaction mechanisms that favor the creation of more stable, substituted carbon structures over their linear counterparts.

In acid-catalyzed alkylation reactions , the mechanism proceeds through carbocation intermediates. researchgate.net A primary or secondary carbocation, once formed, can undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation. This rearrangement is the primary pathway to branching. For example, the alkylation of benzene (B151609) can proceed via an SN2-like mechanism, but the formation of various isomers often indicates the involvement of carbocation isomerization. acs.org

In Fischer-Tropsch synthesis , the alkylidene mechanism is one of the proposed pathways to explain branching. acs.org In this model, a growing alkyl chain on the catalyst surface can isomerize, or a C1 species can add to an internal carbon of the chain rather than the terminal carbon, leading to the formation of a methyl branch.

Radical-chain reactions are also central to hydrocarbon formation and transformation, particularly in combustion and thermal cracking. d-nb.info These mechanisms involve initiation, propagation, branching, and termination steps. Chain branching reactions, where one radical generates two or more new radicals, can lead to complex product mixtures that include branched alkanes. d-nb.info The stability of tertiary radicals over secondary and primary radicals can favor the formation of branched structures during propagation steps.

Derivatization and Transformation Pathways of this compound

As a saturated alkane, this compound is relatively inert. However, it can undergo several chemical transformations under specific conditions, similar to other branched alkanes. smolecule.comvulcanchem.com Its use as a raw material in chemical manufacturing implies that pathways for its functionalization exist. lookchem.com

Oxidation: Under forcing conditions with strong oxidizing agents like potassium permanganate, or through catalytic oxidation, this compound can be oxidized. The tertiary C-H bonds are generally more susceptible to oxidation, potentially leading to the formation of tertiary alcohols, which could be further oxidized to ketones upon cleavage of a C-C bond.

Halogenation: Free-radical halogenation with chlorine or bromine, typically initiated by UV light, can lead to the substitution of hydrogen atoms with halogens. This reaction is generally not selective, leading to a mixture of mono- and poly-halogenated isomers. The relative reactivity of C-H bonds (tertiary > secondary > primary) would favor initial substitution at positions 2, 6, and 8.

Cracking: At high temperatures and pressures, especially in the presence of a catalyst, the C-C bonds in this compound can break in a process called thermal or catalytic cracking. This results in the formation of a mixture of smaller, lower molecular weight alkanes and alkenes. smolecule.com

Irradiation-Induced Degradation: Studies on irradiated meat have shown the formation of various hydrocarbons, including isomers of trimethyldecane. iastatedigitalpress.comsnu.ac.kr Conversely, high-energy irradiation can also cause the degradation of alkanes.

Table 2: Potential Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Alcohols, ketones, carboxylic acids smolecule.com |

| Halogenation | Cl₂ or Br₂, UV light | Mixture of halogenated trimethyldecanes vulcanchem.com |

| Cracking | High temperature, pressure, catalysts | Smaller alkanes and alkenes (e.g., methane, ethane) smolecule.com |

Oxidative Processes

The oxidation of alkanes, including branched structures like this compound, is a cornerstone of combustion and atmospheric chemistry. These reactions typically proceed through free-radical chain mechanisms, initiated by the abstraction of a hydrogen atom to form an alkyl radical. The presence of tertiary carbons in this compound significantly influences its oxidation behavior.

In general, the oxidation of branched alkanes can be initiated thermally or catalytically and leads to a variety of oxygenated products. smolecule.com The initial products are often hydroperoxides, which can then decompose to form alcohols, ketones, and other smaller molecules through fragmentation. researchgate.net Studies on similar highly branched alkanes have shown that they tend to react earlier and at a faster rate in the initial stages of oxidation compared to their linear counterparts. researchgate.net

One study on the oxidation of a jet fuel blend containing this compound (approximately 5.6% by mole) revealed that the highly-branched components of the fuel contribute primarily to the production of iso-butene. osti.gov This suggests that under these conditions, fragmentation is a dominant pathway. Autoxidation studies on other branched alkanes, such as pristane (B154290) (2,6,10,14-tetramethylpentadecane), have identified tertiary alcohols as major products, alongside smaller molecules resulting from the fragmentation of tertiary alkoxyl radicals. researchgate.net

The expected major oxidative products from this compound would likely arise from the initial formation of radicals at the tertiary carbon positions (C-2, C-6, and C-8), which are more stable. Subsequent reactions with oxygen would lead to the corresponding tertiary alcohols and ketones, as well as smaller alkanes and alkenes from C-C bond cleavage.

Table 1: Expected Products from the Oxidative Degradation of this compound

| Reactant | Oxidizing Conditions | Expected Major Product Classes | Examples of Potential Products |

|---|

Note: This table is illustrative and based on general principles of branched alkane oxidation. Specific product distribution and yields for this compound require dedicated experimental investigation.

Halogenation Reactions

The halogenation of alkanes is a classic example of a free-radical substitution reaction, typically initiated by ultraviolet (UV) light or heat. In the case of this compound, the regioselectivity of the reaction is a key consideration. The stability of the intermediate alkyl radical dictates the major product, with the order of stability being tertiary > secondary > primary.

Given that this compound possesses three tertiary hydrogen atoms (at the C-2, C-6, and C-8 positions), these sites are the most likely to be substituted during halogenation. Therefore, the primary monohalogenated products would be 2-halo-2,6,8-trimethyldecane, 6-halo-2,6,8-trimethyldecane, and 8-halo-2,6,8-trimethyldecane. The relative reactivity of different halogens (F₂ > Cl₂ > Br₂) also influences the selectivity, with bromination being more selective than chlorination.

Table 2: Predicted Regioselectivity in the Monohalogenation of this compound

| Reactant | Reagent | Conditions | Predicted Major Monohalogenated Products |

|---|---|---|---|

| This compound | Cl₂ | UV light or Heat | 2-Chloro-2,6,8-trimethyldecane, 6-Chloro-2,6,8-trimethyldecane, 8-Chloro-2,6,8-trimethyldecane |

Note: This table represents predicted outcomes based on established principles of free-radical halogenation. The actual product distribution would need to be confirmed experimentally.

Thermal Cracking Pathways

Thermal cracking, or pyrolysis, is a process that involves the decomposition of organic compounds at high temperatures in the absence of air. For alkanes, this results in the cleavage of C-C and C-H bonds, leading to the formation of smaller, often unsaturated, hydrocarbons. The rate of pyrolysis generally increases with the molecular weight and degree of branching in an alkane. byjus.comtestbook.comunacademy.comunacademy.com

The pyrolysis of branched alkanes like this compound proceeds via a free-radical mechanism. byjus.comunacademy.comunacademy.com The presence of methyl branches influences the fragmentation pattern. The cleavage of C-C bonds is a dominant process, leading to a complex mixture of smaller alkanes and alkenes. For example, the pyrolysis of dodecane, a C₁₂ alkane, can yield a mixture of heptane and pentane. unacademy.comunacademy.com A study on the pyrolysis of 2-methyl-nonane, an isomer of decane, showed that the presence of a methyl branch leads to a more complex pyrolysis pathway compared to its linear counterpart, with an increased proportion of C-H bond cleavage and a different distribution of major products like methane, ethene, and hydrogen. atlantis-press.com

Catalysts, such as zeolites (e.g., SiO₂, Al₂O₃), can be used to facilitate C-C bond fission at lower temperatures and influence the product distribution, often favoring the formation of branched short-chain hydrocarbons and aromatics. byjus.comtestbook.comuidaho.edu

Table 3: General Products from the Thermal Cracking of this compound

| Process | Conditions | General Product Classes | Illustrative Examples |

|---|---|---|---|

| Thermal Cracking (Pyrolysis) | High Temperature (e.g., > 500 °C) | Smaller Alkanes, Alkenes, Hydrogen | Methane, Ethane, Ethene, Propane, Propene, Butane, Butene isomers |

Note: The specific composition of the product mixture is highly dependent on the reaction conditions (temperature, pressure, residence time) and the presence and nature of any catalyst.

Occurrence, Isolation, and Biological Roles of 2,6,8 Trimethyldecane

Natural Occurrence and Environmental Distribution

2,6,8-Trimethyldecane is a branched-chain alkane that has been identified in a variety of natural and anthropogenic sources. Its presence as a volatile organic compound (VOC) suggests a role in chemical communication and as a metabolic byproduct across different biological kingdoms.

While the specific isomer this compound is not extensively documented as a direct fungal metabolite in the provided research, closely related isomers are. For instance, 2,5,6-trimethyldecane (B1670050) has been identified as a dominant volatile compound in various products based on the fungus Ophiocordyceps sinensis and its insect host. mdpi.com This compound was found in artificial cultures, wild specimens, and even in the uninfected insect pupae, suggesting its widespread presence in this ecological system. mdpi.com Another related compound, 3,3,5-trimethyldecane, has been assessed among other fungal metabolites for its potential as a component for diesel and jet fuel. researchgate.net The presence of these isomers highlights the capability of fungi to produce complex branched alkanes as part of their secondary metabolism.

The compound this compound has been detected as a volatile organic compound (VOC) emitted by several plant species. These emissions can be influenced by environmental conditions and plant health status.

Rice (Oryza sativa): In a study investigating the effects of elevated CO2 levels on rice plant volatiles, this compound was identified among the 36 VOCs emitted. nih.gov Its relative abundance was measured in both healthy and brown planthopper (BPH)-damaged rice plants under ambient and elevated CO2 conditions, suggesting its role in the plant's chemical profile that can influence insect behavior. nih.gov

Watermelon (Citrullus lanatus): Research on watermelon grafting identified 2,6,10-trimethyldecane, a closely related isomer, in the rhizodeposits—chemicals released by plant roots. hep.com.cn This finding points to the role of such compounds in shaping the chemical niche of the rhizosphere.

Osmanthus (Osmanthus fragrans): The compound has also been noted as a natural component of the Osmanthus fragrans flower. thegoodscentscompany.com

Table 1: Identification of this compound and Related Isomers in Plant Volatiles

| Plant Species | Compound Identified | Sample Source | Research Focus |

| Rice (Oryza sativa) | This compound | Plant Volatiles | Effect of elevated CO2 on plant-insect interactions. nih.gov |

| Watermelon (Citrullus lanatus) | 2,6,10-Trimethyldecane | Rhizosphere Deposits | Coupling of rhizodeposits and microbiome. hep.com.cn |

| Osmanthus (Osmanthus fragrans) | This compound | Flower | Natural occurrence in food/fragrance sources. thegoodscentscompany.com |

This compound is among the volatile organic compounds associated with insects, where such chemicals, known as semiochemicals, mediate intra- and inter-species communication. microservices.es It has been specifically identified in the context of bed bug (Cimex lectularius) infestations. microservices.es These VOCs can serve as indicators of the presence of the insects and are being investigated for their potential use in detection and monitoring methods. microservices.es

This compound is recognized as a component of petroleum hydrocarbons. earthsoft.com It is listed among the compounds representative of the higher molecular weight aliphatic hydrocarbon classes found in heavier petroleum products and refinery streams. concawe.eu Studies on the biodegradation of petroleum hydrocarbons in seawater have included this compound to assess the environmental persistence of such substances. concawe.eu

Role as a Biochemical Marker and in Metabolomics

The detection of this compound in biological fluids has led to its investigation as a potential biomarker for various physiological and disease states. As a metabolic product, its presence and concentration can reflect underlying metabolic processes.

Baboon Breath: A study on baboons as a model for developmental programming and cardio-metabolic health identified this compound in exhaled breath. nih.gov Its levels were found to be significantly altered in the interaction between sex and birthweight. nih.gov Notably, the study mentioned that this compound, which was elevated in baboons with intrauterine growth restriction (IUGR), has been suggested in other research as a potential biomarker for type 2 diabetes mellitus. nih.govresearchgate.net

Human Faeces: While a wide range of volatile organic compounds are present in human faeces, the specific identification of this compound is not explicitly confirmed in the available research. researchgate.net However, a closely related isomer, 2,6,7-trimethyldecane, has been listed as a branched hydrocarbon found in human faeces. worktribe.com The presence of this similar compound suggests that branched alkanes of this type are part of the human metabolome, likely resulting from gut microbial activity or diet. researchgate.net

Table 2: this compound and Isomers as Potential Biochemical Markers

| Source | Organism | Compound | Finding/Significance |

| Breath | Baboon (Papio) | This compound | Levels altered by interaction of sex and birthweight; elevated in IUGR baboons. nih.gov |

| Breath | Human | This compound | Part of a panel of VOCs that could discriminate human Type 2 Diabetes Mellitus from healthy controls. nih.govresearchgate.net |

| Breath | Human | This compound | Identified as a specific VOC in patients with Hypertrophic Cardiomyopathy (HCM). researchgate.net |

| Faeces | Human | 2,6,7-Trimethyldecane | Identified as a branched hydrocarbon present in human faeces. worktribe.com |

Investigation as a Potential Biomarker in Metabolite Profiling Studies

The investigation of volatile organic compounds (VOCs) in exhaled breath has emerged as a promising non-invasive method for diagnosing diseases. Within this field, this compound has been identified as a compound of interest in metabolite profiling studies.

Research focused on identifying distinct metabolic signatures for Type 2 Diabetes Mellitus (T2DM) has highlighted this compound as a potential biomarker. In a study utilizing gas chromatography-mass spectrometry (GC-MS) to analyze the breath samples of patients with T2DM and healthy controls, this compound was one of several metabolites found to be differentially expressed. rsc.org The study identified a combination of specific metabolites, including this compound, that could serve as a potential biomarker panel for the clinical diagnosis of T2DM. rsc.org This panel, which also included isopropanol, 2,3,4-trimethylhexane, tridecane, and undecane, demonstrated high sensitivity (97.9%) and specificity (100%) in distinguishing T2DM patients from healthy individuals. rsc.org

These findings suggest that the metabolic profile of exhaled breath, containing compounds like this compound, could be a valuable and non-invasive diagnostic tool. rsc.org

Table 1: this compound in Clinical Biomarker Research

| Disease Studied | Sample Type | Analytical Method | Key Finding | Associated Compounds in Biomarker Panel |

| Type 2 Diabetes Mellitus (T2DM) | Exhaled Breath | Solid-phase microextraction GC-MS | Identified as a potential biomarker for T2DM diagnosis. rsc.orgresearchgate.net | Isopropanol, 2,3,4-trimethylhexane, Tridecane, Undecane rsc.org |

Microbial Production and Metabolic Pathways Involving this compound

This compound has been identified as a metabolite produced by various microorganisms, particularly during fermentation processes. Its presence suggests its involvement in specific microbial metabolic activities, although the precise biosynthetic pathways are not yet fully elucidated.

Studies on the fermentation of plant-based materials have detected the production of this compound. For instance, during the in vitro colonic fermentation of garambullo (Myrtillocactus geometrizans), a fruit rich in dietary fiber and polyphenols, this compound was one of the 50 metabolites identified. ub.edu Its production was noted after 6 and 24 hours of fermentation, indicating it is a product of the colonic microbial metabolism of the fruit's components. ub.edu Similarly, research on the fermentation of soybeans to produce Cheonggukjang using Bacillus subtilis has shown the presence of various trimethyl-branched alkanes, though specific isomers were not always detailed. fda.gov.tw

The compound has also been identified as a volatile organic compound (VOC) produced by other bacteria, suggesting a broader distribution of its synthesis among prokaryotes. frontiersin.orgresearchgate.net While branched-chain fatty acids are known precursors for many branched alkanes in bacteria, the specific enzymatic steps leading to this compound remain a subject for further investigation.

Table 2: Documented Microbial Sources of this compound

| Microbial Context | Substrate | Organism(s) | Study Focus |

| In vitro colonic fermentation | Garambullo (Myrtillocactus geometrizans) fruit | Fecal microbiota | Untargeted metabolomics of gut-derived metabolites. ub.edu |

| Fermented food production | Soybeans | Bacillus subtilis | Volatile compound profiling of Cheonggukjang. fda.gov.tw |

| Bacterial degradation of organic waste | Industrial organic wastes | Unspecified bacteria | Identification of volatile organic compounds from degradation. researchgate.net |

| General bacterial VOC production | Laboratory media | Various bacterial strains | Profiling of bacterial volatile organic compounds. frontiersin.org |

Ecological Significance within Biogenic Systems

As a volatile organic compound, this compound plays roles in chemical communication and interactions within various ecosystems. Its presence has been documented in both floral scents and insect-derived semiochemical profiles, indicating its ecological importance.

In the plant kingdom, this compound is a component of the floral scent of Osmanthus fragrans. bioone.orgthegoodscentscompany.com Floral scents are crucial for attracting pollinators, and the specific blend of VOCs, including branched-chain alkanes like this compound, contributes to the unique aroma that facilitates plant-pollinator interactions.

In the context of entomology, this compound has been identified in association with bed bugs (Cimex lectularius). microservices.esresearchgate.net Insects utilize a vast array of semiochemicals for intra- and inter-species communication, influencing behaviors such as aggregation, mating, and defense. microservices.es While the precise function of this compound in bed bug chemical ecology is still under investigation, its presence among other VOCs suggests a potential role as a pheromone or a component of the bug's chemical signature. microservices.esresearchgate.net The structural similarity to known insect pheromones, such as the mite aggregation pheromone (4R,6R,8R)-4,6,8-trimethyldecan-2-one, further supports its potential significance in arthropod communication. vulcanchem.comresearchgate.net

Table 3: Known Ecological Roles of this compound

| Ecological System | Organism | Role/Function | Significance |

| Plant-Pollinator Interactions | Osmanthus fragrans (Sweet Osmanthus) | Floral Scent Component | Contributes to the characteristic aroma for attracting pollinators. bioone.orgthegoodscentscompany.com |

| Insect Chemical Ecology | Cimex lectularius (Bed Bug) | Associated Volatile Organic Compound (Semiochemical) | Potential role in chemical communication (e.g., aggregation, social organization). microservices.esresearchgate.net |

Advanced Analytical Methodologies for 2,6,8 Trimethyldecane Characterization

Gas Chromatography (GC) Applications

Gas chromatography serves as a fundamental technique for the separation of volatile and semi-volatile compounds like 2,6,8-trimethyldecane. libretexts.org Its application ranges from simple identification to the complex resolution of stereoisomers.

High-resolution gas chromatography, typically employing long capillary columns (e.g., 30 meters or more) with narrow internal diameters, is indispensable for analyzing complex matrices containing this compound. libretexts.orgdrawellanalytical.com This technique provides the high separation efficiency required to resolve this compound from a vast number of other structurally similar isomers and compounds present in samples such as petroleum products, essential oils, and environmental extracts. ncat.eduresearchgate.netmdpi.com The ability to achieve baseline separation is crucial for accurate quantification and identification. drawellanalytical.com

The retention of this compound is characterized by its retention index (RI), a value that normalizes retention times relative to n-alkanes. This allows for inter-laboratory comparison of data. For instance, on a non-polar DB-5ms column, this compound has a reported normal alkane retention index. nist.gov

Table 1: Gas Chromatography Data for this compound

| Column Type | Active Phase | Retention Index (I) | Reference |

|---|---|---|---|

| Capillary | DB-5 MS | 1104 | Luo and Agnew, 2001 nist.gov |

The this compound molecule possesses two chiral centers at the C6 and C8 positions. This gives rise to four possible stereoisomers: (6R,8R), (6S,8S), (6R,8S), and (6S,8R). These enantiomeric and diastereomeric pairs cannot be separated by standard GC columns. gcms.cz

Chiral gas chromatography is a specialized technique that employs a chiral stationary phase (CSP) to resolve enantiomers. chromatographyonline.comnumberanalytics.comuni-muenchen.de For volatile hydrocarbons like branched alkanes, stationary phases composed of derivatized cyclodextrins are commonly used. gcms.czresearchgate.net These cyclodextrin (B1172386) molecules have a toroidal structure that can form transient diastereomeric complexes with the chiral analytes, leading to differences in retention times and allowing for their separation. chromatographyonline.comuni-muenchen.de The ability to resolve these stereoisomers is critical in fields like geochemistry, where the relative abundance of different stereoisomers can provide information about the origin and thermal history of petroleum.

Table 2: Potential Stereoisomers of this compound

| Stereoisomer | Relationship |

|---|---|

| (6R,8R)-2,6,8-trimethyldecane | Enantiomers |

| (6S,8S)-2,6,8-trimethyldecane | |

| (6R,8S)-2,6,8-trimethyldecane | Enantiomers (Meso if substituents were identical) |

| (6S,8R)-2,6,8-trimethyldecane |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful detection method often coupled with gas chromatography for the analysis of this compound. It provides information on the molecular weight and structural fragments of the compound.

The coupling of gas chromatography with mass spectrometry (GC-MS) is the most widely used technique for the definitive identification and quantification of this compound. ncat.educanberra.edu.au As the compound elutes from the GC column, it enters the MS ion source where it is ionized, typically by electron impact (EI). This causes the molecule to fragment in a characteristic pattern. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. ncat.edu

By comparing the acquired mass spectrum with reference spectra in databases like the NIST Mass Spectrometry Data Center, the identity of this compound can be confirmed. nist.gov This technique has been successfully applied to identify this compound as a volatile organic compound (VOC) in various complex samples.

Table 3: Examples of this compound Detection by GC-MS

| Matrix/Sample Type | Context | Reference |

|---|---|---|

| Maize | Detection of aflatoxin contamination volatiles | canberra.edu.au |

| Aviation Fuels | Chemical characterization of fuels | ncat.edu |

| Freshwater Fish | Analysis of volatile flavor components | mdpi.com |

| Black Tea | Characterization of volatile compounds | researchgate.net |

For challenging analytical problems, such as the analysis of trace levels of this compound in highly complex matrices or the differentiation of isomers, advanced MS techniques are employed.

Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS) combines a quadrupole mass filter with a time-of-flight mass analyzer. labcompare.comnih.gov GC-QTOF systems offer high mass resolution and accuracy, allowing for the determination of the elemental composition of an ion from its exact mass. ual.es For this compound (C13H28), QTOFMS can measure its monoisotopic mass with high precision (184.2191 g/mol ), which helps to distinguish it from other co-eluting compounds that may have the same nominal mass but a different elemental formula. nih.govual.eschemspider.com This capability is particularly valuable in untargeted screening and metabolomics studies. drawellanalytical.com

Ion Mobility Spectrometry (IMS) , when coupled with MS, provides an additional dimension of separation based on the size, shape, and charge of an ion. mdpi.comrsc.org Ions are separated as they drift through a gas-filled tube under the influence of an electric field. nih.gov An ion's drift time is related to its collision cross-section (CCS), a value that reflects its three-dimensional structure. d-nb.info This technique is exceptionally powerful for separating isomers. Structural isomers of this compound, which have the same mass and often similar fragmentation patterns, can potentially be resolved using IMS due to differences in their shape and CCS. bohrium.com Even stereoisomers can sometimes be separated by high-resolution IMS. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While GC-MS is excellent for identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for absolute structural confirmation of a pure compound. researchgate.net For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully elucidate its structure.

¹H NMR: The proton NMR spectrum of this compound would show a series of complex, overlapping signals in the aliphatic region (typically 0.8-2.0 ppm), corresponding to the methyl, methylene (B1212753), and methine protons.

¹³C NMR: The carbon NMR spectrum would confirm the number of chemically distinct carbon atoms in the molecule.

2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, identifying adjacent protons through the carbon skeleton. researchgate.netlibretexts.org Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with the carbon atoms they are directly attached to (HSQC) or are two to three bonds away from (HMBC). researchgate.netcore.ac.uk By systematically piecing together these correlations, the precise connectivity of the atoms can be determined, confirming the 2,6,8-trimethyl substitution pattern on the decane (B31447) backbone.

Although routine for pure compounds, obtaining high-quality NMR data for this compound from a complex natural mixture is generally not feasible without prior isolation and purification.

Compound Index

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for the functional group analysis of organic molecules. The IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of a molecule's chemical bonds. For a saturated hydrocarbon such as this compound (C₁₃H₂₈), the IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds.

While a detailed, publicly available interpretation of the specific IR spectrum for this compound is not widespread in the literature, the expected characteristic absorption bands can be inferred from the known vibrational frequencies of alkanes. The presence of methyl (CH₃) and methylene (CH₂) groups, as well as the tertiary C-H bond at the branching points, will define its spectrum.

Key vibrational modes for this compound would include:

C-H Stretching Vibrations: These are typically observed in the 2850-3000 cm⁻¹ region. The asymmetrical and symmetrical stretching of the methyl and methylene groups fall within this range. For instance, the IR spectrum of a similar isomer, 2,2,3-trimethyldecane (B1670045), shows characteristic C-H stretching vibrations between 2950–2850 cm⁻¹. vulcanchem.com

C-H Bending Vibrations (Deformations): These vibrations occur at lower wavenumbers. Methyl C-H bending (scissoring) vibrations are expected around 1450-1470 cm⁻¹ and 1375-1385 cm⁻¹. The presence of a gem-dimethyl group (two methyl groups on the same carbon) can sometimes cause this latter peak to split. Methylene C-H bending vibrations are typically found near 1465 cm⁻¹. vulcanchem.com

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric Stretching | C-H (in CH₃, CH₂) | 2850 - 2975 |

| Scissoring (Bending) | C-H (in CH₂) | ~1465 |

| Asymmetric & Symmetric Bending | C-H (in CH₃) | ~1460 and ~1375 |

Utilization of this compound as an Analytical Reference Standard

In analytical chemistry, a reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. Due to its well-defined structure and properties, this compound is suitable for use as an analytical reference standard, particularly in chromatographic techniques like Gas Chromatography (GC).

The use of branched alkane isomers as reference standards is a common practice in the chemical industry. For example, related compounds such as 2,2,3-trimethyldecane and 2,5,6-trimethyldecane (B1670050) are utilized as reference standards for method development and validation. vulcanchem.comaquigenbio.com Similarly, 2,6,11-trimethyldodecane (B1213657) is used as a reference compound in various chemical analyses. cymitquimica.com This established practice for similar molecules underscores the role of this compound in such applications.

The primary applications of this compound as a reference standard include:

Identification in Complex Mixtures: By comparing the retention time of a peak in a sample chromatogram to that of a pure this compound standard, analysts can confirm its presence. This is crucial in the analysis of petroleum products and aviation fuels, where this compound has been identified as a component. ncat.edu

Quantification: It can be used to create calibration curves to determine the concentration of this compound in a sample.

System Suitability Testing: It can be included in a standard mixture to verify the performance of a chromatographic system before analyzing samples. usp.org

The National Institute of Standards and Technology (NIST) provides gas chromatography data for this compound, including its retention index, which is fundamental for its use as a reference material in analytical methods. nist.gov The retention index is a standardized measure of a compound's elution from a GC column relative to a series of n-alkanes.

Table 2: Gas Chromatography Data for this compound

| Parameter | Value | Reference |

| Normal Alkane Retention Index (I) | 1104 | nist.gov |

| GC Column Type | Capillary | nist.gov |

| Active Phase | DB-5 MS | nist.gov |

Data compiled by the NIST Mass Spectrometry Data Center. nist.gov

Environmental Dynamics and Biodegradation of 2,6,8 Trimethyldecane

Environmental Occurrence as a Combustion Product or Anthropogenic Trace Component

2,6,8-Trimethyldecane is a branched alkane that can be introduced into the environment through various anthropogenic activities. It is a component of some petroleum distillate products. epa.gov Specifically, it is listed as a typical isoparaffin found in aliphatic hydrocarbon fluids (C8-C20) which are manufactured during the crude oil refining process. epa.gov These fluids have wide-ranging applications, including as solvents, in lubricants, cleaning agents, and as inert ingredients in pesticide formulations. epa.gov

The primary route of environmental release for many of these hydrocarbon products is through their intended use, which for fuels, involves combustion. industrialchemicals.gov.au While complete combustion would convert hydrocarbons to carbon dioxide and water, incomplete combustion can lead to the release of unburned hydrocarbons and transformation products. Although direct evidence for this compound as a specific product of incomplete combustion is not detailed in the provided results, its presence in fuels suggests a potential for release. industrialchemicals.gov.auosti.gov For instance, aviation fuels derived from hydrodeoxygenation and catalytic hydroisomerisation of vegetable oils or animal fats are complex mixtures of C8 to C18 branched and linear paraffins, a category that includes this compound. epa.govindustrialchemicals.gov.au The use of such fuels results in combustion, and any unburned fraction could contribute to its environmental presence. industrialchemicals.gov.au

Beyond combustion, the widespread use of petroleum-derived products can lead to its introduction into soil and water systems through accidental spills and leakage. frontiersin.orgresearchgate.net Kerosene, a common fuel, can contaminate soil and groundwater, persisting as a source of hazardous hydrocarbons. nottingham.ac.uk Given that this compound falls within the carbon range of components in such fuels, it is likely to be present in these contamination scenarios. epa.gov

Microbial Biodegradation Pathways and Mechanisms

The persistence of alkanes like this compound in the environment is significantly influenced by microbial degradation. researchgate.net Numerous microorganisms, including bacteria and fungi, have the capacity to utilize alkanes as a source of carbon and energy. researchgate.netnih.gov However, branched alkanes are generally considered more resistant to degradation than their linear counterparts. nih.gov

Under aerobic conditions, the initial step in alkane degradation is the introduction of an oxygen atom into the hydrocarbon molecule, a reaction catalyzed by oxygenases. frontiersin.orgifpenergiesnouvelles.fr This initial activation is crucial as it converts the chemically inert alkane into a more reactive substance. frontiersin.org Several pathways exist for the aerobic oxidation of alkanes, including terminal oxidation, subterminal oxidation, and biterminal oxidation. researchgate.netifpenergiesnouvelles.frresearchgate.net

Terminal Oxidation: This is the most common pathway, where an alkane hydroxylase attacks the terminal methyl group to form a primary alcohol. frontiersin.orgmdpi.com This alcohol is then further oxidized to an aldehyde and then a fatty acid, which can enter the β-oxidation pathway for energy production. frontiersin.orgresearchgate.net

Subterminal Oxidation: In this pathway, oxidation occurs at a subterminal methylene (B1212753) group, leading to a secondary alcohol. ifpenergiesnouvelles.fr This is subsequently converted to a ketone. A Baeyer-Villiger monooxygenase can then oxidize the ketone to an ester, which is hydrolyzed by an esterase into an alcohol and a fatty acid. ifpenergiesnouvelles.fr This pathway has been observed in various microbial genera, including Rhodococcus and Pseudomonas. ifpenergiesnouvelles.fr The degradation of branched alkanes, such as pristane (B154290) (2,6,10,14-tetramethylpentadecane), has been shown to proceed through a combination of α- and β-oxidation in some Corynebacterium species. researchgate.net

While branched alkanes are more challenging to degrade, certain bacteria like Alcanivorax are known to efficiently break them down. nih.gov Studies on Alcanivorax borkumensis SK2 have shown that isoprenoid hydrocarbons can induce the expression of specific alkane-degrading enzymes. researchgate.netnih.gov

In the absence of oxygen, different mechanisms are employed by microorganisms to activate and degrade alkanes. frontiersin.org Common terminal electron acceptors in these processes include nitrate (B79036) or sulfate. frontiersin.org Two primary pathways for anaerobic n-alkane degradation have been identified:

Fumarate (B1241708) Addition: This is the most widely reported mechanism for anaerobic alkane activation. cdnsciencepub.comresearchgate.net It involves the addition of the alkane to the double bond of a fumarate molecule, a reaction catalyzed by the enzyme alkylsuccinate synthase (ASS). cdnsciencepub.comawi.de This process results in the formation of an alkyl-substituted succinate. researchgate.net This pathway is utilized by a diverse range of microorganisms, including sulfate-reducing and denitrifying bacteria. frontiersin.orgcdnsciencepub.com

Carboxylation: An alternative pathway involves the direct carboxylation of the alkane. This mechanism has been reported in the sulfate-reducing bacterium Desulfococcus oleovorans Hxd3. researchgate.net

Anaerobic degradation of hydrocarbons often requires the cooperation of a diverse microbial community, including fermentative bacteria, syntrophic bacteria, and methanogenic archaea, especially under methanogenic conditions. cdnsciencepub.comresearchgate.net

A variety of microorganisms are capable of degrading alkanes. Genera frequently cited in alkane degradation studies include Pseudomonas, Rhodococcus, Acinetobacter, Alcanivorax, and various yeasts and fungi. researchgate.netnih.govifpenergiesnouvelles.fr Alcanivorax species are particularly noteworthy for their specialization in degrading both linear and branched alkanes. nih.gov Microbial communities in petroleum-contaminated environments are often dominated by phyla such as Proteobacteria, Firmicutes, Bacteroidetes, and Actinobacteria, all of which contain members known for hydrocarbon degradation. mdpi.com

The key enzymes initiating aerobic alkane degradation are alkane hydroxylases. frontiersin.orgresearchgate.net These enzymes belong to several different families, and their substrate specificity often depends on the chain length of the alkane. researchgate.net

| Enzyme Class | Typical Substrate Chain Length | Examples of Enzyme Systems |

| Methane Monooxygenase (MMO)-like enzymes | Short-chain (C2-C4) | Butane monooxygenase (BMO) |

| Cytochrome P450 monooxygenases (CYP153) | Medium-chain (C5-C17) | CYP153A6 from Mycobacterium sp. |

| Integral membrane non-heme iron monooxygenases | Medium-chain (C5-C17) | AlkB from Pseudomonas putida GPo1 |

| Flavin-binding monooxygenases | Long-chain (>C20) | LadA from Geobacillus thermodenitrificans |

Table 1: Major classes of aerobic alkane hydroxylase enzymes and their characteristics. frontiersin.orgnih.govresearchgate.netnih.gov

The Pseudomonas putida GPo1 alkane hydroxylase system, which consists of the alkane hydroxylase (AlkB), rubredoxin (AlkG), and rubredoxin reductase (AlkT), is one of the most extensively studied systems. frontiersin.org Cytochrome P450 enzymes from the CYP153 family are notable for being soluble enzymes that specifically hydroxylate the terminal position of medium-chain alkanes. frontiersin.org For anaerobic degradation, the key enzyme is often alkylsuccinate synthase (ASS), encoded by the assA gene, which serves as a biomarker for this metabolic capability. cdnsciencepub.comfrontiersin.org

Abiotic Transformation Processes in Environmental Systems

While microbial activity is a primary driver of degradation, abiotic processes can also contribute to the transformation of alkanes in the environment. up.pt These processes are often slower but can be significant, particularly for persistent compounds. up.pt Abiotic factors can also work in concert with biological degradation. semanticscholar.orgnih.govacs.org

Photolysis: Light, especially in the ultraviolet range, can provide the energy to break chemical bonds. up.pt This process, known as photolysis, can contribute to the degradation of some chemical contaminants. up.pt

Hydrolysis: Reactions with water can also lead to the breakdown of certain chemicals. up.pt

Oxidation: Abiotic oxidation processes can occur, and environmental factors like heat and radiation can support enzyme-catalyzed oxidation by microorganisms. semanticscholar.orgnih.govacs.org

For hydrocarbons, these abiotic processes can lead to partial oxidation, which may increase their water solubility and bioavailability for subsequent microbial degradation. However, highly branched or high-molecular-weight hydrocarbons are generally more persistent. lyellcollection.org

Environmental Monitoring and Fate Modeling Studies (focus on pathways and distribution)

Understanding the fate and transport of hydrocarbons like this compound in the environment is crucial for assessing risks and developing remediation strategies. lyellcollection.orgmdpi.com Environmental fate modeling is a key tool used for this purpose. mdpi.com

These models aim to simulate the movement and transformation of contaminants in subsurface environments, considering factors such as soil type, water flow, and partitioning between different environmental compartments (dissolved, vapor, sorbed). mdpi.com The distribution of a hydrocarbon in the subsurface depends on its physical-chemical properties, such as water solubility and vapor pressure. mdpi.com

Monitoring during bioremediation efforts often involves measuring the decrease in contaminant concentrations and may also include analyzing microbial populations and biomarker genes (like assA for anaerobic degradation) to assess the activity of degrading bacteria. frontiersin.orgmdpi.com The persistence of heavier or branched hydrocarbons is a key consideration in these models, as they are generally less mobile and degrade more slowly than lighter, linear alkanes. lyellcollection.orgresearchgate.net The presence of a mixture of hydrocarbons can also influence degradation kinetics, with potential for both inhibition and enhancement of the breakdown of individual components. concawe.eu

Computational and Theoretical Studies on 2,6,8 Trimethyldecane

Molecular Modeling and Conformational Analysis

Molecular modeling of 2,6,8-trimethyldecane is essential for understanding its three-dimensional structure and the various spatial arrangements, or conformations, it can adopt. The presence of methyl groups along the decane (B31447) backbone introduces steric hindrance that significantly influences its conformational preferences compared to linear alkanes.

Conformational analysis of branched alkanes like this compound involves the study of the energetics of different rotational isomers (rotamers) that arise from rotation around the carbon-carbon single bonds. libretexts.org The primary conformations of interest are the anti and gauche arrangements. In an anti conformation, the substituents are positioned 180° apart, which is the most stable and lowest energy state. In a gauche conformation, the substituents are 60° apart, leading to steric strain and a higher energy state. libretexts.org

For this compound, the conformational landscape is complex due to the multiple chiral centers and branching points. The interactions between the methyl groups and the main hydrocarbon chain lead to a preference for conformations that minimize these steric clashes. Molecular mechanics calculations are commonly employed to determine the potential energy surface and identify the most stable conformers. ucl.ac.uk These calculations utilize force fields to estimate the energy of a molecule as a function of its atomic coordinates.

The general principle that "Big-Big is Bad" applies, meaning that conformations with large groups in close proximity are destabilizing. lumenlearning.com Therefore, the most stable conformers of this compound will be those where the methyl branches are oriented to minimize gauche interactions and steric hindrance. lumenlearning.com Molecular dynamics simulations can further elucidate the dynamic behavior of these conformers at various temperatures. acs.org

| Dihedral Angle | Conformation | Relative Energy (kJ/mol) |

|---|---|---|

| C1-C2-C3-C4 | Anti | 0 |

| C1-C2-C3-C4 | Gauche | 3.8 |

| CH3-C2-C3-CH3 | Gauche | ~15 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and inherent reactivity of this compound. Alkanes are generally considered to be chemically inert due to the strength and non-polarity of their C-C and C-H bonds. libretexts.orgsavemyexams.com However, subtle differences in stability and reactivity exist between isomers.

The reactivity of alkanes is generally low, but reactions such as combustion and halogenation can occur under specific conditions. msu.edu Quantum chemical calculations can be used to model the reaction pathways and transition states for such reactions. For instance, the calculation of bond dissociation energies can predict which C-H or C-C bonds are most likely to break during a reaction. In branched alkanes, tertiary C-H bonds are typically weaker and therefore more susceptible to abstraction.

| Energy Component | Branched Alkane (e.g., isobutane) | Linear Alkane (e.g., n-butane) |

|---|---|---|

| Steric Energy (destabilizing) | Lower | Higher |

| Quantum Energy (destabilizing) | Higher | Lower |

| Electrostatic Energy (stabilizing) | More Favorable | Less Favorable |

| Total Energy | More Stable | Less Stable |

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in various environments, such as in the gas phase or as a liquid. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities over time. theisticscience.com This allows for the calculation of macroscopic properties from the microscopic behavior of the molecules.

For branched alkanes like this compound, MD simulations can be used to investigate properties such as density, viscosity, and diffusion coefficients. acs.orgresearchgate.net The choice of force field is critical for the accuracy of these simulations. Commonly used force fields for alkanes include OPLS (Optimized Potentials for Liquid Simulations) and TraPPE (Transferable Potentials for Phase Equilibria). acs.orgacs.org

Studies on similar branched alkanes have shown that branching significantly affects their physical properties. For instance, branched alkanes tend to have lower melting and boiling points but higher viscosities compared to their linear isomers of similar molecular weight. aip.org MD simulations can capture these trends and provide a molecular-level explanation. For example, the interlocking of branched structures can restrict molecular motion, leading to higher viscosity. aip.org

| Parameter/Output | Description | Example Value/Result |

|---|---|---|

| Force Field | Set of parameters describing the potential energy of the system. | OPLS-AA |

| Ensemble | Statistical mechanical ensemble (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) |

| Temperature | Simulated temperature. | 298 K |

| Pressure | Simulated pressure. | 1 atm |

| Simulated Density | Calculated mass per unit volume. | ~0.75 g/cm³ |

| Simulated Viscosity | Calculated resistance to flow. | Higher than corresponding n-alkane |

Quantitative Structure-Activity Relationship (QSAR) Studies related to non-prohibited aspects (e.g., enzyme-substrate interactions in biodegradation)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physical property, such as biodegradability. europa.eu For this compound, QSAR studies can be employed to predict its susceptibility to biodegradation by microorganisms. The biodegradation of alkanes is an important environmental process, and understanding the factors that influence its rate is crucial. frontiersin.orgnih.gov

The initial and often rate-limiting step in the aerobic biodegradation of alkanes is the oxidation of the hydrocarbon chain, which is catalyzed by enzymes such as alkane hydroxylases. frontiersin.orgnih.govnih.gov The structure of the alkane, including the degree and position of branching, can significantly affect its interaction with the active site of these enzymes.

In developing a QSAR model for the biodegradation of branched alkanes, a set of molecular descriptors that quantify various aspects of the molecular structure is calculated. These descriptors can be constitutional (e.g., molecular weight, number of branches), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). uci.edu Statistical methods are then used to build a model that correlates these descriptors with experimentally determined biodegradation rates. For branched alkanes, descriptors related to steric hindrance and molecular shape are particularly important. Increased branching can sometimes hinder the binding of the alkane to the enzyme's active site, thereby reducing the rate of biodegradation. nih.gov

| Descriptor Type | Descriptor Example | Relevance to Biodegradation |

|---|---|---|

| Constitutional | Number of methyl branches | Can influence steric hindrance at the enzyme active site. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Geometrical | Molecular surface area | Affects the interaction with the enzyme's binding pocket. |

| Quantum Chemical | HOMO Energy | Related to the molecule's susceptibility to oxidation. |

Emerging Research Frontiers and Future Directions for 2,6,8 Trimethyldecane Studies

Development of Novel and Sustainable Synthetic Routes

The industrial application of 2,6,8-trimethyldecane, particularly as a high-octane component in gasoline and as a solvent, necessitates the development of efficient and environmentally benign synthetic methodologies. researchgate.net Current research into the synthesis of branched alkanes is moving away from traditional petrochemical routes towards more sustainable options.

Future research will likely focus on chemo-catalytic methods that utilize renewable feedstocks. nih.gov One promising avenue is the conversion of biomass into bio-derived gasoline. advancedbiofuelsusa.infoosti.gov This involves processes such as the gasification of woody biomass or other organic waste to produce synthesis gas (syngas), which is then catalytically converted into a mixture of hydrocarbons, including branched alkanes. osti.govnrel.gov The optimization of catalysts and reaction conditions in processes like the Haldor Topsoe Improved Gasoline Synthesis (TIGAS™) will be crucial for selectively producing high-octane components like this compound. advancedbiofuelsusa.info

Another significant area of development is the catalytic hydroisomerization of long-chain n-alkanes, which are readily available from both fossil and renewable sources. mdpi.comdntb.gov.ua This process utilizes bifunctional catalysts to rearrange the carbon skeleton of straight-chain alkanes into their branched isomers. mdpi.comresearchgate.net The challenge lies in designing catalysts that maximize the yield of desired multi-branched isomers while minimizing cracking into smaller, less valuable molecules. mdpi.com Research into novel catalyst materials, such as hierarchical and nano-shaped zeolites, is expected to lead to more selective and efficient production of specific branched alkanes. mdpi.comrsc.org These advancements could pave the way for the targeted and sustainable synthesis of this compound.

Advanced Spectroscopic and Chromatographic Methodologies for Enhanced Detection and Isomer Differentiation

The accurate detection and identification of this compound in complex mixtures, such as environmental samples or biological volatile profiles, is challenging due to the presence of numerous structural isomers. Future advancements in analytical chemistry are set to address this complexity, offering higher resolution and more definitive identification.

A key emerging technique is comprehensive two-dimensional gas chromatography (GCxGC). wikipedia.orgchemistry-matters.com Unlike traditional one-dimensional GC, GCxGC utilizes two columns with different stationary phases, providing significantly enhanced separation power. wikipedia.orgazom.com This is particularly advantageous for resolving co-eluting branched alkane isomers that may be indistinguishable in a single separation dimension. dlr.deacs.org When coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS becomes a powerful tool for the detailed analysis of complex volatile organic compound mixtures, enabling the confident identification of individual isomers like this compound. azom.comnih.gov The structured nature of GCxGC chromatograms, where chemically similar compounds elute in distinct patterns, further aids in the identification of unknown compounds. azom.commosh-moah.de

Furthermore, research into novel stationary phases for gas chromatography continues to improve the separation of isomeric hydrocarbons. researchgate.net The development of materials with high isomeric selectivity is a priority for enhancing the resolution of branched alkanes. nih.gov In the realm of spectroscopy, techniques like tandem mass spectrometry with multiple reaction monitoring (MRM) can provide structure-specific fragmentation patterns, allowing for the discrimination of closely eluting or co-eluting isomers. osti.gov The application of these advanced analytical methodologies will be crucial for accurately quantifying this compound in various matrices and understanding its distribution and fate.

Unraveling Complex Biological and Ecological Interactions Involving this compound

The detection of this compound in plants and fungi points towards its potential involvement in complex biological and ecological interactions. nih.gov As a volatile organic compound, it can act as a semiochemical, a signaling molecule that mediates interactions between organisms. nih.govplantprotection.pl The Pherobase, a database of behavior-modifying chemicals, lists this compound as a floral compound, suggesting a role in plant-pollinator interactions. pherobase.com

Future research is expected to delve deeper into the specific ecological functions of this compound. Plants and fungi release a diverse array of VOCs that can serve various purposes, including attracting pollinators, deterring herbivores, and communicating with other plants. osti.govresearchgate.netnih.gov Branched alkanes, in particular, are known components of insect cuticular hydrocarbons and can function as contact sex pheromones. nih.gov It is plausible that this compound, when released by plants, could mimic insect pheromones or act as a kairomone, a chemical cue that benefits the receiver, such as a herbivore or its natural enemy. nih.govnih.gov

Investigating the role of this compound in plant defense mechanisms is another promising research avenue. The emission of certain VOCs can be induced by herbivory and can attract predators or parasitoids of the attacking insect. nih.gov Studies focusing on the volatile emissions of plants under different biotic stress conditions, coupled with behavioral assays using relevant insects, will be necessary to elucidate the specific roles of this compound in these intricate ecological networks. uzh.ch Understanding these interactions could have significant implications for the development of novel and sustainable pest management strategies. plantprotection.pl

Interdisciplinary Research Integrating Omics Technologies with Chemical Analysis for Comprehensive Understanding

To gain a comprehensive understanding of the biological significance of this compound, future research will increasingly rely on interdisciplinary approaches that integrate advanced chemical analysis with "omics" technologies such as genomics, transcriptomics, and metabolomics. nih.govresearchgate.net This systems biology approach can connect the presence of a specific metabolite with the genetic and regulatory pathways responsible for its production and its broader physiological effects. nih.gov

Metabolomic profiling of plant and fungal volatiles, using techniques like GC-MS, allows for the comprehensive analysis of the complete set of volatile compounds emitted by an organism under specific conditions. nih.govebrary.netnih.gov By comparing the volatile profiles of different species, or of the same species under varying environmental or developmental states, researchers can identify correlations between the production of this compound and specific biological processes. ebrary.net

The real power of this approach comes from integrating metabolomic data with transcriptomic and genomic information. pharm.or.jpnih.gov For instance, by correlating the expression levels of genes with the abundance of this compound, it may be possible to identify the enzymes and biosynthetic pathways responsible for its synthesis. researchgate.net This integrated "multi-omics" approach has been successfully used to elucidate the biosynthesis of other plant secondary metabolites and can be applied to uncover the genetic basis of this compound production. researchgate.netnih.gov Such knowledge would not only provide fundamental insights into the metabolism of branched alkanes but could also open up possibilities for the metabolic engineering of microorganisms or plants for the enhanced production of this and other valuable hydrocarbons. nih.govnih.gov

常见问题

Basic Research Questions

Q. How is 2,6,8-Trimethyldecane structurally characterized, and what are its key physicochemical properties?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₃H₂₈) and monoisotopic mass (184.2191 Da). Gas chromatography (GC) paired with retention index (LRI) databases can aid identification . For physicochemical properties, refer to ChemSpider ID 474900 for validated stereochemical data .

Q. What IUPAC rules govern the correct numbering of substituents in branched alkanes like this compound?

- Methodology : Prioritize the lowest possible locants for substituents, even if the sum of locants is higher. For example, "2,7,8-trimethyldecane" (sum=17) is preferred over "3,4,9-trimethyldecane" (sum=16) due to the first point of difference in substituent positions . Validate nomenclature using IUPAC guidelines and cross-check with structural analogs in databases like NIST Chemistry WebBook .

Q. Which analytical techniques are optimal for detecting this compound in complex biological matrices?

- Methodology : Employ gas chromatography-mass spectrometry (GC-MS) with metabolomic workflows. In exhaled breath studies, optimize column polarity (e.g., DB-5MS) and ionization parameters (EI at 70 eV) to resolve co-eluting hydrocarbons. Use linear retention indices (LRI) and spectral libraries for confirmation .

Advanced Research Questions

Q. How can this compound serve as a biomarker in Type 2 Diabetes Mellitus (T2DM) diagnostics?

- Methodology : Validate biomarker potential through cohort studies comparing T2DM patients and controls. Combine GC-MS data with multivariate analysis (e.g., PCA or PLS-DA) to assess specificity (100%) and sensitivity (97.9%). Address confounding variables (e.g., diet, comorbidities) by stratifying cohorts and using isotope-labeled internal standards for quantification .

Q. What role does this compound play in chemotaxonomic studies of arthropods?

- Methodology : Profile cuticular hydrocarbons via GC-MS to compare species-specific signatures. For Gonipterini weevils, quantify relative abundances (e.g., 0.01–0.02% in cuticular extracts) and correlate with phylogenetic data. Use cluster analysis to resolve taxonomic ambiguities .

Q. How can researchers differentiate structural isomers of trimethyldecane in environmental samples?

- Methodology : Apply tandem MS (MS/MS) to distinguish isomers like this compound from 2,3,7-Trimethyldecane. Compare fragmentation patterns and retention times on polar vs. nonpolar GC columns. Cross-validate with synthetic standards and computational models (e.g., DFT-based retention index predictions) .

Q. What methodological challenges arise when quantifying this compound in atmospheric VOC studies?

- Methodology : Address low atmospheric concentrations using thermal desorption tubes paired with GC-MS. Calibrate against certified reference materials and account for matrix effects (e.g., humidity). For emission studies (e.g., synthetic athletic tracks), use flux chambers and real-time proton-transfer-reaction MS (PTR-MS) for dynamic monitoring .

Methodological Considerations for Reproducibility

- Reporting Standards : Document purity (>95%), storage conditions (e.g., inert atmosphere), and batch-specific data (e.g., CAS 62108-26-3) in publications to ensure reproducibility .

- Data Validation : Use peer-reviewed databases (e.g., NIST WebBook) over commercial sources. Disclose expert-judged uncertainties in hazard assessments for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。